![molecular formula C11H15NO B2797483 cis-3-(Benzyloxy)cyclobutanamine CAS No. 206660-72-2](/img/structure/B2797483.png)
cis-3-(Benzyloxy)cyclobutanamine
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Overview
Description
“Cis-3-(Benzyloxy)cyclobutanamine” is a chemical compound with the CAS Number: 206660-72-2 . It has a molecular weight of 177.25 and its IUPAC name is 3-(benzyloxy)cyclobutanamine . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “cis-3-(Benzyloxy)cyclobutanamine” is 1S/C11H15NO/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2/t10-,11+ . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“Cis-3-(Benzyloxy)cyclobutanamine” is a liquid at room temperature . It has a molecular weight of 177.25 .Scientific Research Applications
Scale-up Synthesis and Application in Material Sciences
The compound has been used in the scale-up synthesis of deuterium-labeled derivatives, particularly in continuous photo flow chemistry. This application is crucial for preparing various biologically active compounds and materials science entities containing cyclobutane rings labeled with deuterium atoms. Such derivatives are pivotal in nonclinical and clinical pharmacokinetic studies as internal standards in quantitative mass spectrometry analyses (Yamashita, Nishikawa, & Kawamoto, 2019).
Stereoselective Reductions in Medicinal Chemistry
In another facet, the stereoselective reduction of carbonyls, a process of key importance in the total synthesis of natural products and medicinal chemistry, highlights the compound's role. Studies have shown that the presence of a benzyloxy substituent influences the high selectivity for the cis isomer, driven by repulsive electrostatic interactions in the case of a syn-facial hydride attack. These findings are crucial for understanding and predicting the stereoselectivity of hydride reductions of cyclobutanones, thereby contributing significantly to drug development and synthetic organic chemistry (Deraet et al., 2020).
Synthesis of Aminocyclobutanecarboxylic Acids
Further research demonstrates an expedient approach to cis- and trans-3-aminocyclobutanecarboxylic acids, starting from 1,1-cyclobutanedicarboxylic acid. The stereochemistry of these compounds, established through nuclear Overhauser effect spectroscopy experiments, opens new avenues in the synthesis of constrained amino acids, which are valuable intermediates in pharmaceutical research (Radchenko, Tkachenko, Grygorenko, & Komarov, 2011).
Application in Constrained Lysine Derivatives
Another significant application involves the titanium-mediated cyclopropanation of (benzyloxy)acetonitrile for the synthesis of constrained lysine derivatives. This study highlights the potential of the compound in generating cyclopropylamines with specific cis and trans isomers, further used in the synthesis of orthogonally protected cis- and trans-2,3-methanolysine and related compounds. Such derivatives are crucial in drug discovery and development, underscoring the compound's versatility and utility in medicinal chemistry (Forcher et al., 2015).
Safety and Hazards
properties
IUPAC Name |
3-phenylmethoxycyclobutan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSQDBGCDZWPMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OCC2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-3-(Benzyloxy)cyclobutanamine |
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